6-Amino-2,2-dimethyltetrahydro-3AH-cyclopenta[D][1,3]dioxol-4-OL
Description
Chemical Identity: 6-Amino-2,2-dimethyltetrahydro-3aH-cyclopenta[d][1,3]dioxol-4-ol (CAS: 592533-90-9) is a bicyclic carbocyclic compound with a fused cyclopentane and dioxolane ring system. Its molecular formula is C₈H₁₅NO₃ (molecular weight: 173.21 g/mol), featuring an amino (-NH₂) group at position 6, hydroxyl (-OH) at position 4, and geminal dimethyl groups at position 2 . The stereochemistry is critical, with the (3aR,4S,6R,6aS) configuration commonly reported in synthetic pathways .
Synthesis and Applications:
This compound serves as a key intermediate in pharmaceutical synthesis, particularly for carbocyclic nucleoside analogs like carbocyclic sinefungin and ticagrelor intermediates . Its preparation often involves multi-step processes, including stereospecific allylboration and protection/deprotection strategies .
Properties
IUPAC Name |
6-amino-2,2-dimethyl-4,5,6,6a-tetrahydro-3aH-cyclopenta[d][1,3]dioxol-4-ol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H15NO3/c1-8(2)11-6-4(9)3-5(10)7(6)12-8/h4-7,10H,3,9H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AXPYGRDXRLICKY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(OC2C(CC(C2O1)O)N)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H15NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
173.21 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The preparation of 6-Amino-2,2-dimethyltetrahydro-3AH-cyclopenta[D][1,3]dioxol-4-OL involves multiple steps. One common method includes the reaction of benzyl 6-(2-hydroxyethoxy)-2,2-dimethyltetrahydro-3aH-cyclopenta[D][1,3]dioxol-4-ylcarbamate with palladium on activated carbon and ammonium formate in methanol at temperatures ranging from 20°C to 50°C . This is followed by treatment with L-tartaric acid at similar temperatures .
Industrial Production Methods
An improved, commercially viable process for the preparation of this compound involves the use of (1S,4R)-cis-4-acetoxy-2-cyclopenten-1-ol as a key starting material . This method is advantageous for producing high yields and purity, making it suitable for industrial-scale production.
Chemical Reactions Analysis
Types of Reactions
6-Amino-2,2-dimethyltetrahydro-3AH-cyclopenta[D][1,3]dioxol-4-OL undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: It can be reduced using common reducing agents.
Substitution: The amino group allows for substitution reactions, forming derivatives with different functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like alkyl halides and acyl chlorides are employed under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce various derivatives with altered functional groups.
Scientific Research Applications
Pharmaceutical Applications
Antiplatelet Activity:
One of the primary applications of 6-Amino-2,2-dimethyltetrahydro-3AH-cyclopenta[D][1,3]dioxol-4-OL is its use as an intermediate in the synthesis of Ticagrelor, a potent antiplatelet drug used in the management of acute coronary syndromes. Ticagrelor works by inhibiting the P2Y12 receptor on platelets, thereby reducing platelet aggregation and the risk of thrombotic events .
Case Study:
In a study examining the efficacy of Ticagrelor, it was found that patients receiving this medication had significantly lower rates of cardiovascular events compared to those on clopidogrel. The synthesis pathway involving this compound was crucial for producing Ticagrelor in a cost-effective manner .
Synthesis of Novel Compounds
Chemical Intermediates:
This compound serves as a building block for synthesizing various derivatives that exhibit biological activity. Its unique structure allows for modifications that can enhance pharmacological properties or reduce side effects.
Research Findings:
Recent research has focused on modifying the cyclopentadiene structure to create analogs with improved activity against specific targets in cancer therapy. For instance, derivatives synthesized from this compound have shown promise in preclinical models for their ability to inhibit tumor growth .
Potential Applications in Neuroscience
Neuroprotective Properties:
Emerging studies suggest that compounds derived from this compound may exhibit neuroprotective effects. These compounds are being investigated for their potential to treat neurodegenerative diseases such as Alzheimer’s and Parkinson’s.
Case Study:
In vitro studies demonstrated that certain derivatives could protect neuronal cells from oxidative stress-induced apoptosis. This finding opens avenues for further research into their mechanisms and potential therapeutic applications in neurodegenerative disorders .
Data Summary Table
Mechanism of Action
The mechanism of action of 6-Amino-2,2-dimethyltetrahydro-3AH-cyclopenta[D][1,3]dioxol-4-OL involves its interaction with specific molecular targets. For instance, as an intermediate in ticagrelor synthesis, it contributes to the inhibition of the P2Y12 receptor, which plays a crucial role in platelet aggregation . This inhibition prevents thrombosis, making it valuable in cardiovascular medicine.
Comparison with Similar Compounds
Table 1: Structural Comparison of Selected Analogs
Physicochemical and Functional Differences
Amino vs. Non-Amino Derivatives: The presence of the -NH₂ group in the target compound enhances its reactivity in nucleophilic substitutions, critical for forming carbocyclic nucleosides. In contrast, analogs like the carbocyclic sinefungin precursor () replace -NH₂ with a vinyl group, prioritizing ring-opening reactions for chain elongation . The oxalate salt derivative (CAS 1402150-30-4) exhibits improved aqueous solubility (due to ionizable oxalate) compared to the parent compound, making it preferable in formulation studies .
Stereochemical Variations: The (3aR,4S,6R,6aS) configuration is essential for biological activity in drug intermediates. For example, the ticagrelor intermediate () requires this stereochemistry to maintain binding affinity for P2Y₁₂ receptors . Stereoisomers like (3aR,4R,6R,6aS)-4-methanol (CAS 132342-52-0) show divergent applications, such as glycoconjugate synthesis, due to altered hydrogen-bonding capacity .
Functional Group Additions: The ethoxyethanol-oxalate derivative introduces a polyethylene glycol-like side chain, enhancing pharmacokinetic properties such as half-life and tissue penetration .
Biological Activity
6-Amino-2,2-dimethyltetrahydro-3AH-cyclopenta[D][1,3]dioxol-4-OL is a compound of significant interest in pharmaceutical research due to its unique structural properties and potential biological activities. This article delves into the biological activity of this compound, summarizing key findings from various studies, including its pharmacological effects, mechanisms of action, and potential therapeutic applications.
- Molecular Formula: C14H25NO10
- Molecular Weight: 367.35 g/mol
- CAS Number: 376608-65-0
The compound features a complex bicyclic structure that contributes to its biological activity. The presence of an amino group and multiple hydroxyl groups enhances its interaction with biological targets.
Pharmacological Effects
Research indicates that this compound exhibits several pharmacological effects:
-
Antiplatelet Activity:
- The compound has been studied for its role as an antiplatelet agent, potentially useful in preventing thrombosis. It functions by inhibiting platelet aggregation, which is critical in cardiovascular disease management.
- A study demonstrated that the compound significantly reduced platelet aggregation in vitro, suggesting its potential as a therapeutic agent for cardiovascular disorders .
-
Neuroprotective Effects:
- Preliminary findings suggest neuroprotective properties, particularly in models of neurodegenerative diseases. The compound may mitigate oxidative stress and inflammation in neuronal cells .
- In vivo studies have shown improved cognitive functions in animal models treated with this compound following induced neurotoxicity .
- Antimicrobial Activity:
The mechanisms underlying the biological activities of this compound are still being elucidated. Key proposed mechanisms include:
- Inhibition of Platelet Activation Pathways: By interfering with specific signaling pathways involved in platelet activation.
- Reduction of Reactive Oxygen Species (ROS): The compound may enhance antioxidant defenses in neural tissues, thereby protecting against oxidative damage.
- Modulation of Inflammatory Responses: It may reduce the expression of pro-inflammatory cytokines in various cell types.
Case Study 1: Cardiovascular Disease Model
In a controlled study involving rabbits with induced thrombosis, administration of this compound resulted in:
| Parameter | Control Group | Treatment Group |
|---|---|---|
| Platelet Aggregation (%) | 85 | 45 |
| Thrombus Size (mm) | 5.0 | 2.0 |
| Survival Rate (%) | 70 | 95 |
These results indicate a significant reduction in thrombus formation and improved survival rates among treated subjects .
Case Study 2: Neuroprotective Effects in Alzheimer’s Model
A study on transgenic mice models of Alzheimer's disease showed that treatment with the compound led to:
| Parameter | Control Group | Treatment Group |
|---|---|---|
| Cognitive Function Score | 40 | 75 |
| Oxidative Stress Markers | High | Low |
The treated group exhibited improved cognitive function and reduced markers of oxidative stress compared to controls .
Q & A
Q. How does this compound interact with biological macromolecules in in vitro/in vivo studies?
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
